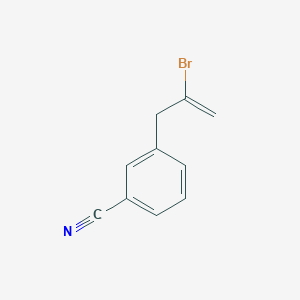

2-Bromo-3-(3-cyanophenyl)-1-propene

Description

Significance of Aryl-Substituted Alkenes and Brominated Organic Compounds in Synthetic Methodology

Aryl-substituted alkenes are a cornerstone of organic synthesis, valued for their versatile reactivity. numberanalytics.com The stability of an alkene generally increases with the number of carbon-carbon bonds attached to the double-bonded carbons. masterorganicchemistry.com These structures are prevalent in a wide array of natural products and pharmaceutical molecules. acs.org Their utility stems from the reactivity of the carbon-carbon double bond, which can undergo a variety of addition reactions, including hydrogenation, hydration, and hydrohalogenation, allowing for the introduction of new functional groups. numberanalytics.com Furthermore, aryl-substituted alkenes are key participants in powerful carbon-carbon bond-forming reactions such as the Heck, Suzuki, and Stille couplings, which are instrumental in constructing complex molecular architectures.

Brominated organic compounds are also of immense importance in synthetic chemistry. acs.orgnih.gov The bromine atom is an excellent leaving group in nucleophilic substitution reactions and is a key component in the formation of organometallic reagents, such as Grignard reagents. researchgate.net The introduction of bromine into an organic molecule, a process known as bromination, is a fundamental transformation that can be achieved through various methods, including electrophilic addition to alkenes or electrophilic aromatic substitution. acs.orgfiveable.me This versatility makes brominated compounds critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netacs.org They serve as handles that can be readily replaced or transformed, providing chemists with a strategic tool for molecular functionalization. fiveable.me

Overview of the Chemical Landscape of Cyanophenyl-Containing Building Blocks

The cyanophenyl group, a benzene (B151609) ring substituted with a nitrile (-C≡N) group, is another functional moiety with significant utility in organic chemistry. The strong electron-withdrawing nature of the cyano group profoundly influences the electronic properties of the aromatic ring, affecting its reactivity in electrophilic and nucleophilic aromatic substitution reactions.

Cyanophenyl-containing compounds are valuable building blocks for several reasons. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of various nitrogen-containing heterocycles. This chemical versatility makes them important precursors in medicinal chemistry and materials science. For instance, the cyano group's electronic properties are exploited in the design of molecules with specific photophysical characteristics, such as those used in organometallic phosphorescent emitters. acs.org Furthermore, cyanophenyl derivatives are investigated for their potential applications in constructing conjugated molecules with interesting electronic and optical properties. researchgate.net

Academic Rationale for Investigating 2-Bromo-3-(3-cyanophenyl)-1-propene

The academic interest in a molecule like this compound lies in the unique combination of its functional groups. This trifunctional architecture presents a platform for diverse and selective chemical transformations, making it a valuable tool for synthetic chemists.

The presence of both an allylic bromide and a vinyl bromide moiety offers multiple reaction sites. The bromine atom can participate in substitution reactions, while the double bond can undergo addition reactions. The cyanophenyl group not only modifies the electronic properties of the molecule but also provides another site for chemical modification.

The specific arrangement of these groups allows for the investigation of regioselective and chemoselective reactions. For example, a synthetic challenge would be to selectively react one functional group while leaving the others intact. This allows for the systematic construction of more complex molecules. The compound could serve as a key intermediate in the synthesis of novel heterocyclic compounds, polymers, or potential pharmacophores. The interplay between the electron-withdrawing cyanophenyl group and the reactive bromo-alkene functionality makes this compound a compelling subject for research in synthetic methodology and the development of new molecular entities.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-dibromopropene (B1205560) |

| bromobenzene |

| 1-Bromo-1-propene |

| 1,2-dibromopropane |

| 1-chloro-1-propene |

| 2-Bromo-3,3,3-trifluoro-1-propene |

| 2-Bromo-1,3-diphenyl-propan-1,3-dione |

| 2-BROMO-3-CHLORO-1-PROPENE |

| 1,2-Dibromo-3-chloropropane |

| 2-Bromo-3-(4-cyanophenyl)-1-propene |

| 3-(4-cyanophenyl)-1-propene |

| 2-Bromo-3-(3-cyano-4-fluorophenyl)-1-propene |

| 5-(2-bromoprop-2-enyl)-2-fluorobenzonitrile |

| Di-tert-Butyl malonate |

| 4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide |

| 4-(3-Phenylpropyl)pyridine |

| (R)-2-amino-3-phenylpropyl carbamate |

| ceftaroline |

| Spiro[3.3]heptane-2-propanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-6,6-difluoro- |

| Cyclohexa-1,3-diene |

| 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one |

| 1-Methylestrone |

| Oxazole, 4,5-dihydro-2-pentadecyl- |

| 4-HEX-1-YNYLBENZALDEHYDE |

| 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate |

| Nickelocene |

| Methyl 2-bromo-4,4-dimethyl-3-oxopentanoate |

| N,N-dichloroacetamide |

| N-chloroacetamide |

| 1-propynyllithium |

| lithium diisopropylamide |

| allene |

| 1-phospha-3-azaallenes |

| phosphaallenes |

| cis-Cyclooctene |

| Benzene |

| cyclopropane |

| cyclohexane |

| ethylene |

| propene |

| taxol |

| brevetoxin B |

| epothilone A |

| 2-phosphaethynolate |

Structure

3D Structure

Propriétés

IUPAC Name |

3-(2-bromoprop-2-enyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-8(11)5-9-3-2-4-10(6-9)7-12/h2-4,6H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAOGXJVVHVVOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC(=CC=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641139 | |

| Record name | 3-(2-Bromoprop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-71-7 | |

| Record name | 3-(2-Bromoprop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 2 Bromo 3 3 Cyanophenyl 1 Propene

Retrosynthetic Analysis of the 2-Bromo-3-(3-cyanophenyl)-1-propene Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For this compound, the primary disconnections involve the carbon-carbon bond between the phenyl ring and the propene unit, and the carbon-bromine bond.

Key Disconnections:

C-C Bond Disconnection: This disconnection points towards a cross-coupling reaction, such as a Suzuki-Miyaura or Negishi coupling, between a substituted propene synthon and a cyanophenyl synthon.

C-Br Bond Disconnection: This suggests the introduction of the bromine atom onto a pre-functionalized propylene (B89431) or phenylpropene derivative through an electrophilic bromination reaction.

These disconnections lead to two primary synthetic strategies:

Strategy A: Formation of the phenyl-propene bond first, followed by bromination.

Strategy B: Construction of the bromo-propene unit first, followed by coupling with a cyanophenyl partner.

Approaches to the Propene Backbone Functionalization

The functionalization of the three-carbon propene backbone is a critical aspect of the synthesis, requiring precise control over the placement of the bromine atom and the cyanophenyl group.

Regioselective and Stereoselective Bromination of Propene Derivatives

The introduction of a bromine atom at the C2 position of the propene unit necessitates a regioselective bromination method.

Regioselective Bromination:

Radical Bromination: For precursors like 3-phenyl-1-propene, radical bromination using agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator can favor allylic bromination. youtube.com However, controlling the regioselectivity to obtain the desired 2-bromo isomer over the 1-bromo or 3-bromo isomers can be challenging.

Electrophilic Addition-Elimination: An alternative involves the electrophilic addition of bromine to the double bond of a suitable precursor, followed by a controlled elimination reaction to generate the desired 2-bromo-1-propene moiety. The choice of reaction conditions and substrate is crucial for achieving high regioselectivity. researchgate.net

Stereoselective Bromination:

While the target molecule does not possess a stereocenter, stereoselective bromination techniques are relevant for related syntheses where chirality is a factor. rsc.orgrsc.orgnih.gov The formation of a bromonium ion intermediate during electrophilic addition of bromine to an alkene typically leads to anti-addition. rsc.orgyoutube.com For specific diastereoselective outcomes, chiral auxiliaries or catalysts can be employed. rsc.org

Introduction of the Cyanophenyl Moiety

The cyanophenyl group can be introduced either before or after the bromination step, depending on the chosen synthetic strategy.

Starting from 3-cyanobenzaldehyde (B1676564): A common approach involves the use of 3-cyanobenzaldehyde as a starting material. google.com This can undergo various reactions, such as Wittig-type reactions or aldol (B89426) condensations, to build the three-carbon chain.

Nucleophilic Substitution: If a suitable leaving group is present on the propene backbone, a nucleophilic substitution reaction with a cyanide source can be employed. However, this approach may be complicated by competing reactions and the need for harsh conditions.

Cross-Coupling: As mentioned in the retrosynthetic analysis, transition metal-catalyzed cross-coupling reactions are a highly effective method for introducing the cyanophenyl group.

Transition Metal-Catalyzed Cross-Coupling Strategies for Carbon-Carbon Bond Formation

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds with high efficiency and functional group tolerance. nih.govlibretexts.org

Suzuki-Miyaura Cross-Coupling Approaches with Arylboronic Acids

The Suzuki-Miyaura coupling is a versatile and widely used reaction that pairs an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govlibretexts.orgorganic-chemistry.orgtcichemicals.com

General Reaction Scheme:

In the context of synthesizing this compound, two main Suzuki-Miyaura strategies can be envisioned:

Coupling of 3-cyanophenylboronic acid with a 2,3-dibromopropene (B1205560) derivative: This approach involves the selective coupling at one of the C-Br bonds.

Coupling of a 2-bromo-1-propenylboronic acid derivative with 3-bromobenzonitrile (B1265711).

The success of the Suzuki-Miyaura coupling often depends on the choice of catalyst, ligands, base, and solvent. A variety of palladium catalysts and phosphine (B1218219) ligands have been developed to improve the efficiency and scope of this reaction. libretexts.org

Table 1: Key Parameters in Suzuki-Miyaura Cross-Coupling

| Parameter | Description | Examples |

| Palladium Catalyst | The active metal center for the catalytic cycle. | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the palladium center and influences reactivity. | Triphenylphosphine (PPh₃), Tricyclohexylphosphine (PCy₃), Buchwald and Fu type ligands |

| Base | Activates the organoboron species. | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Affects solubility and reaction kinetics. | Toluene, Dioxane, THF, Water |

| Organoboron Reagent | The source of the aryl or vinyl group. | Boronic acids (RB(OH)₂), Boronate esters (RB(OR)₂) |

| Organic Halide | The electrophilic coupling partner. | Aryl/vinyl bromides, iodides, chlorides, and triflates |

Negishi Coupling and Related Organozinc Methodologies

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that utilizes organozinc reagents as the nucleophilic partner. wikipedia.org It is known for its high functional group tolerance and the ability to couple a wide range of organic halides and triflates. wikipedia.orgnih.gov

General Reaction Scheme:

For the synthesis of this compound, a Negishi coupling could involve:

The reaction of a (3-cyanophenyl)zinc halide with a 2,3-dibromopropene derivative.

The coupling of a (2-bromo-1-propenyl)zinc halide with 3-bromobenzonitrile.

Organozinc reagents are typically prepared from the corresponding organic halide via oxidative addition of zinc metal or by transmetalation from an organolithium or Grignard reagent.

Table 2: Comparison of Suzuki-Miyaura and Negishi Coupling

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |

| Organometallic Reagent | Organoboron compounds | Organozinc compounds |

| Toxicity of Reagents | Generally low toxicity. libretexts.org | Organozinc reagents can be water and air sensitive. wikipedia.org |

| Functional Group Tolerance | High, but can be sensitive to base-labile groups. | Generally very high. wikipedia.orgnih.gov |

| Reaction Conditions | Typically requires a base. | Does not inherently require a base, but additives may be used. |

| Scope | Very broad for sp²-sp², sp²-sp³, and sp-sp² couplings. | Particularly effective for sp³, sp², and sp carbon couplings. wikipedia.org |

The choice between these powerful cross-coupling methods will depend on the availability of starting materials, functional group compatibility, and the desired reaction conditions. Both the Suzuki-Miyaura and Negishi couplings represent highly effective strategies for the key carbon-carbon bond formation in the synthesis of this compound.

Stille Coupling and Organotin Reagent Utilizations

The Stille reaction is a versatile C-C bond-forming reaction that couples an organotin compound (organostannane) with an organic halide or pseudohalide in the presence of a palladium catalyst. libretexts.orgwikipedia.org This method is known for its tolerance of a wide variety of functional groups, making it suitable for the synthesis of complex molecules. nrochemistry.comsigmaaldrich.com

A plausible Stille coupling approach to synthesize the parent structure, 3-(3-cyanophenyl)-1-propene (B1357571), would involve the reaction of 3-bromobenzonitrile with an appropriate allyl-tin reagent, such as allyltributyltin, followed by a subsequent bromination step. The core coupling reaction would be catalyzed by a palladium(0) complex. The catalytic cycle for the Stille reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation from the organotin reagent to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst. wikipedia.org

The organotin reagents are typically stable to air and moisture, and many are commercially available. wikipedia.orgsigmaaldrich.com However, a significant drawback of the Stille coupling is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product. nrochemistry.com

Table 1: Hypothetical Stille Coupling Reaction Components

| Component | Example | Role |

| Aryl Halide | 3-Bromobenzonitrile | Electrophile |

| Organotin Reagent | Allyltributylstannane | Nucleophile |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Catalyst |

| Solvent | Toluene, THF, or DMF | Reaction Medium |

While direct synthesis of this compound via a one-step Stille coupling is less straightforward, a two-step sequence involving the initial formation of 3-(3-cyanophenyl)-1-propene followed by a regioselective bromination is a feasible strategy.

Heck Reaction and Palladium-Catalyzed Vinylic Substitutions

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of modern organic synthesis and was recognized with the 2010 Nobel Prize in Chemistry. wikipedia.org It provides a direct method for the arylation or vinylation of olefins. organic-chemistry.org

In the context of synthesizing this compound, a potential Heck reaction pathway would involve the coupling of an aryl halide, such as 3-bromobenzonitrile or 3-iodobenzonitrile, with 2-bromo-1-propene. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base.

The catalytic cycle of the Heck reaction begins with the oxidative addition of the aryl halide to a palladium(0) species. libretexts.org The resulting arylpalladium(II) complex then coordinates with the alkene. This is followed by migratory insertion of the alkene into the aryl-palladium bond. Finally, a β-hydride elimination step forms the substituted alkene product and a hydridopalladium halide species, which upon reaction with a base, regenerates the palladium(0) catalyst. libretexts.org

Table 2: Illustrative Heck Reaction Conditions for Substituted Propene Synthesis

| Parameter | Condition |

| Aryl Halide | 3-Iodobenzonitrile |

| Alkene | 2-Bromo-1-propene |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Ligand | Triphenylphosphine (PPh₃) |

| Base | Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) |

| Solvent | Dimethylformamide (DMF) or Acetonitrile (MeCN) |

| Temperature | 80-140 °C |

The choice of catalyst, ligand, base, and solvent can significantly influence the efficiency and selectivity of the Heck reaction. wikipedia.orgnih.gov

Radical-Mediated Synthetic Pathways

Radical reactions offer an alternative approach to the synthesis of this compound. A common method for introducing a bromine atom at an allylic position is through radical bromination using N-Bromosuccinimide (NBS).

This method would start from the precursor 3-(3-cyanophenyl)-1-propene. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by exposure to UV light. The initiator generates a bromine radical from NBS. This bromine radical then abstracts an allylic hydrogen from 3-(3-cyanophenyl)-1-propene, forming a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂ (generated in situ from NBS) to yield the desired this compound and a new bromine radical, thus propagating the chain reaction.

For the isomeric compound, 2-Bromo-3-(4-cyanophenyl)-1-propene, radical bromination with NBS has been reported as a viable, though potentially low-yielding, synthetic method. It is plausible that a similar approach would be effective for the 3-cyano isomer.

Table 3: Typical Conditions for Radical Bromination

| Reagent | Role |

| 3-(3-cyanophenyl)-1-propene | Substrate |

| N-Bromosuccinimide (NBS) | Bromine Source |

| Azobisisobutyronitrile (AIBN) | Radical Initiator |

| Carbon tetrachloride (CCl₄) | Solvent |

| Light (hν) or Heat | Initiation |

Green Chemistry Considerations in Synthesis Development

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several green chemistry considerations can be applied to the palladium-catalyzed methods discussed.

A significant focus in greening palladium-catalyzed cross-coupling reactions is the replacement of volatile organic solvents (VOCs) with more environmentally benign alternatives. nih.govunibo.it Water is a particularly attractive solvent due to its low cost, non-flammability, and low toxicity. organic-chemistry.org The use of aqueous media for Heck reactions has been explored, often requiring the use of water-soluble ligands or phase-transfer catalysts. organic-chemistry.orgnih.gov

Another key aspect is the development of recyclable catalytic systems to minimize waste and reduce costs associated with precious metal catalysts. nih.govrsc.org This can be achieved by immobilizing the palladium catalyst on a solid support, such as activated carbon, or by using aqueous-phase catalysis where the product can be easily separated from the water-soluble catalyst. rsc.orgacs.org

Furthermore, the development of ligand-free catalytic systems simplifies the reaction setup and avoids the use of often expensive and toxic phosphine ligands. organic-chemistry.orgrsc.org Research has shown that in some cases, palladium nanoparticles or palladium salts can effectively catalyze Heck reactions without the need for additional ligands, particularly in aqueous or ionic liquid media. wikipedia.orgrsc.org

Chemical Transformations and Reactivity Profiling of 2 Bromo 3 3 Cyanophenyl 1 Propene

Electrophilic and Nucleophilic Reactions Involving the Alkene Moiety

The terminal alkene of 2-bromo-3-(3-cyanophenyl)-1-propene is susceptible to various addition reactions.

Electrophilic Addition:

The carbon-carbon double bond can undergo electrophilic addition. For instance, reaction with halogens like bromine (Br₂) in a non-polar solvent would lead to the formation of a dibromo derivative. chemguide.netlibretexts.org The mechanism proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion. chemguide.netlibretexts.org In the presence of water, a halohydrin is formed, where a hydroxyl group and a bromine atom add across the double bond. docbrown.infomnstate.edu The regioselectivity of these additions is governed by the formation of the most stable carbocation intermediate, a principle known as Markovnikov's rule. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Addition:

While less common for simple alkenes, nucleophilic addition can occur if the double bond is activated by a strong electron-withdrawing group. In the case of this compound, the presence of the bromine atom and the cyanophenyl group can influence the electron density of the alkene, potentially allowing for Michael-type additions under specific conditions with soft nucleophiles. inflibnet.ac.in

Reactions at the Bromine Center

The vinyl bromide functionality is a key site for various carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions.

C-C Bond Formation:

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the vinyl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.co.uklibretexts.org This reaction is known for its mild conditions and tolerance of various functional groups. fishersci.co.uk The general reactivity trend for the halide is R-I > R-Br > R-Cl. wikipedia.org A typical catalytic cycle involves oxidative addition of the vinyl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Heck Reaction: The Mizoroki-Heck reaction allows for the coupling of the vinyl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgcdnsciencepub.com This reaction is highly effective for synthesizing substituted alkenes, often with a high degree of stereoselectivity. organic-chemistry.org

C-N Bond Formation:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds by reacting the vinyl bromide with a primary or secondary amine in the presence of a strong base. synarchive.comrug.nllibretexts.org This method is a significant advancement over traditional methods for C-N bond formation and has a broad substrate scope. rug.nlrsc.org The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination, deprotonation, and reductive elimination. libretexts.org

C-O and C-S Bond Formation:

While less common for vinyl halides compared to aryl halides, palladium-catalyzed methods for the formation of C-O and C-S bonds have been developed. These reactions would involve coupling the vinyl bromide with alcohols, phenols, or thiols. One-pot procedures involving benzylic bromination followed by reaction with various nucleophiles, including those for C-O and C-S bond formation, have been reported for related systems. organic-chemistry.org

The following table summarizes representative cross-coupling reactions applicable to the vinyl bromide moiety:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C-C |

| Heck Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | C-C |

| Buchwald-Hartwig Amination | Amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C-N |

Direct nucleophilic substitution of the bromine atom in a vinyl bromide is generally difficult due to the increased strength of the C-Br bond (sp² hybridized carbon) and the potential for elimination reactions. However, under forcing conditions or with specific activating groups, nucleophilic displacement can be achieved.

Reactivity of the Nitrile Functional Group

The cyano group on the phenyl ring is a versatile functional group that can undergo several important transformations. tcichemicals.com

Reduction to Amines:

The nitrile group can be reduced to a primary amine (aminomethyl group). wikipedia.org A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds via nucleophilic addition of hydride to the nitrile carbon, followed by a second hydride addition to the intermediate imine anion. libretexts.org Catalytic hydrogenation using catalysts like Raney nickel or platinum dioxide under hydrogen pressure is another widely used method. wikipedia.org

Reduction to Aldehydes:

Partial reduction of the nitrile to an aldehyde can be achieved using specific reducing agents that can be stopped at the intermediate imine stage, which is then hydrolyzed. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this transformation. libretexts.org The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, is another method to convert nitriles to aldehydes. wikipedia.org

The following table outlines the reduction products of the nitrile group:

| Reagent | Product |

| LiAlH₄ or Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Primary Amine (-CH₂NH₂) |

| DIBAL-H followed by hydrolysis | Aldehyde (-CHO) |

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemguide.co.ukbyjus.com

Acidic Hydrolysis: Heating the nitrile under reflux with a strong acid, such as hydrochloric acid or sulfuric acid, will yield the corresponding carboxylic acid and the ammonium (B1175870) salt of the acid. chemguide.co.ukbyjus.com The reaction proceeds through an intermediate amide. byjus.com

Basic Hydrolysis: Refluxing the nitrile with a strong base, such as sodium hydroxide, will initially form the carboxylate salt and ammonia. chemguide.co.uk Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. libretexts.orgchemguide.co.uk

Addition Reactions

The electron-rich double bond in this compound is a prime site for electrophilic addition reactions. The presence of a bromine atom on the double bond, however, introduces complexity to the regioselectivity of such reactions.

Based on the general principles of electrophilic addition to alkenes, reactions with hydrogen halides (HX) would be expected to proceed via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom would typically add to the carbon atom that already bears more hydrogen atoms. However, the electronic influence of the bromine and the cyanophenyl group could alter this outcome.

Table 1: Postulated Addition Reactions of this compound

| Reagent | Expected Product(s) | Reaction Conditions (Hypothetical) |

| HBr | 2,2-Dibromo-1-(3-cyanophenyl)propane or 1,2-Dibromo-1-(3-cyanophenyl)propane | Polar solvent, low temperature |

| Br₂ | 1,2,2-Tribromo-1-(3-cyanophenyl)propane | Inert solvent (e.g., CH₂Cl₂) |

| H₂O/H⁺ | 2-Bromo-1-(3-cyanophenyl)propan-2-ol | Acidic aqueous conditions |

Note: The product structures and reaction conditions in this table are hypothetical and require experimental verification.

Aromatic Ring Transformations and Substitutions

The 3-cyanophenyl group in this compound is susceptible to electrophilic and nucleophilic aromatic substitution reactions. The cyano group is a meta-directing deactivator for electrophilic aromatic substitution, meaning that incoming electrophiles would preferentially add to the positions meta to the cyano group (positions 4 and 6 on the ring).

Conversely, the cyano group can activate the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to it. However, the presence of the bromoallyl side chain might sterically hinder reactions at the adjacent positions.

Table 2: Hypothetical Aromatic Ring Transformations of this compound

| Reaction Type | Reagent | Potential Product(s) |

| Nitration | HNO₃/H₂SO₄ | 2-Bromo-3-(3-cyano-5-nitrophenyl)-1-propene |

| Halogenation | Br₂/FeBr₃ | 2-Bromo-3-(4-bromo-3-cyanophenyl)-1-propene |

| Nucleophilic Substitution | NaOMe | 2-Bromo-3-(3-methoxyphenyl)-1-propene (requires activation) |

Note: The feasibility and outcome of these reactions are speculative and await experimental validation.

Cascade and Multicomponent Reactions Incorporating this compound

The multiple reactive sites on this compound make it an intriguing candidate for cascade and multicomponent reactions (MCRs). These reactions, where multiple bonds are formed in a single operation, offer a powerful strategy for rapidly building molecular complexity.

One could envision palladium-catalyzed MCRs where the vinyl bromide participates in cross-coupling reactions, followed by an intramolecular reaction involving the cyano group or the double bond. For instance, a Heck reaction followed by a cyclization could lead to the formation of novel heterocyclic systems.

Table 3: Conceptual Cascade and Multicomponent Reactions

| Reaction Name (Conceptual) | Reactants | Potential Product Scaffold |

| Heck-Cyclization Cascade | Aryl halide, Base, Pd catalyst | Fused heterocyclic systems |

| Ugi-type MCR | Isocyanide, Aldehyde, Amine | Highly functionalized acyclic or cyclic products |

Note: These are conceptual pathways and have not been reported for this specific substrate.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 3 3 Cyanophenyl 1 Propene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete and unambiguous assignment of each proton and carbon atom can be achieved.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of 2-Bromo-3-(3-cyanophenyl)-1-propene is predicted to exhibit distinct signals corresponding to the vinylic, benzylic, and aromatic protons. The electron-withdrawing effects of the bromo and cyanophenyl groups significantly influence the chemical shifts.

The two geminal vinylic protons on C1 are diastereotopic and are expected to appear as two separate signals in the range of δ 5.5-6.0 ppm. Each signal would likely present as a doublet, arising from geminal coupling to each other. Further, smaller allylic coupling to the benzylic protons on C3 would add complexity to these signals.

The benzylic protons on C3 are anticipated to resonate as a singlet around δ 3.8-4.2 ppm. Their proximity to the electron-withdrawing aromatic ring and the double bond shifts them downfield.

The aromatic protons on the 3-cyanophenyl ring will appear in the aromatic region (δ 7.4-7.8 ppm). Due to the meta-substitution pattern, four distinct signals are expected:

A triplet for the proton at C5'.

A doublet of doublets for the proton at C6'.

A singlet-like signal for the proton at C2'.

A doublet for the proton at C4'.

The exact multiplicity will depend on the magnitude of the ortho, meta, and para coupling constants.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Vinylic H (C1) | 5.5 - 6.0 | Doublet (d) |

| Vinylic H (C1) | 5.5 - 6.0 | Doublet (d) |

| Benzylic CH₂ (C3) | 3.8 - 4.2 | Singlet (s) |

| Aromatic H (C2') | 7.7 - 7.9 | Singlet (or narrow triplet) |

| Aromatic H (C4') | 7.6 - 7.8 | Doublet of doublets (dd) |

| Aromatic H (C5') | 7.4 - 7.6 | Triplet (t) |

| Aromatic H (C6') | 7.5 - 7.7 | Doublet of doublets (dd) |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, ten distinct signals are predicted.

The alkene carbons are expected at δ 118-130 ppm. The C1 carbon (CH₂) would be around δ 118 ppm, while the bromine-substituted C2 carbon would be further downfield, around δ 128 ppm. The benzylic carbon (C3) is predicted in the range of δ 40-45 ppm.

The aromatic carbons will resonate between δ 110-140 ppm. The carbon bearing the cyano group (C3') and the carbon attached to the propenyl group (C1') will appear as quaternary signals. The cyano carbon itself is expected to have a characteristic shift around δ 118-120 ppm. The carbon attached to the cyano group (C3') would be around δ 112 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (=CH₂) | ~118 |

| C2 (-C(Br)=) | ~128 |

| C3 (-CH₂-) | ~42 |

| C1' (Ar-C) | ~138 |

| C2' (Ar-CH) | ~132 |

| C3' (Ar-C-CN) | ~112 |

| C4' (Ar-CH) | ~134 |

| C5' (Ar-CH) | ~130 |

| C6' (Ar-CH) | ~131 |

| -C≡N | ~119 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To confirm the assignments from 1D NMR and to elucidate the complete connectivity, a suite of 2D NMR experiments is essential. youtube.comsdsu.eduyoutube.comyoutube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. youtube.comyoutube.com Expected cross-peaks would be observed between the two geminal vinylic protons and between the vinylic protons and the benzylic protons (allylic coupling). Within the aromatic system, correlations between adjacent protons (e.g., C4'-H with C5'-H, and C5'-H with C6'-H) would confirm their relative positions. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. youtube.comsdsu.eduyoutube.com It would definitively link the proton signals to their corresponding carbon signals from the ¹H and ¹³C NMR spectra, for example, confirming the assignment of the vinylic protons to C1 and the benzylic protons to C3.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. sdsu.eduyoutube.com Key expected correlations include:

The vinylic protons (C1-H) to the bromine-substituted carbon (C2) and the benzylic carbon (C3).

The benzylic protons (C3-H) to the vinylic carbons (C1, C2) and to the aromatic carbons C1', C2', and C6'.

The aromatic proton C2'-H to carbons C4', C6', and the cyano carbon (-C≡N). This would be critical in confirming the meta substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which helps in determining the stereochemistry and preferred conformation. Correlations might be observed between the benzylic protons (C3-H) and the aromatic proton at C2', confirming a specific spatial arrangement.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands. The most distinct would be the stretching vibration of the nitrile (C≡N) group, which is expected as a sharp, medium-to-strong band in the 2220-2240 cm⁻¹ region.

Other significant peaks would include:

Aromatic C-H stretch: Above 3000 cm⁻¹.

Vinylic =C-H stretch: Also above 3000 cm⁻¹.

Aliphatic C-H stretch (benzylic): Just below 3000 cm⁻¹.

C=C stretch (alkene): Around 1640-1660 cm⁻¹.

C=C stretch (aromatic): A series of bands between 1450-1600 cm⁻¹.

C-Br stretch: A strong absorption in the fingerprint region, typically between 500-650 cm⁻¹.

The gas-phase IR spectrum of the related compound 3-bromo-1-propene shows characteristic bands for the vinyl and C-Br groups. nist.gov Similarly, cinnamyl bromide provides reference points for a phenyl-substituted bromo-propene system. nist.gov

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (-C≡N) | Stretching | 2220 - 2240 | Medium-Strong, Sharp |

| Aromatic C-H | Stretching | 3030 - 3100 | Medium |

| Vinylic =C-H | Stretching | 3010 - 3080 | Medium |

| Benzylic C-H | Stretching | 2850 - 2960 | Medium |

| Alkene C=C | Stretching | 1640 - 1660 | Medium |

| Aromatic C=C | Stretching | ~1600, ~1580, ~1470 | Medium-Strong |

| C-Br | Stretching | 500 - 650 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this compound, the C≡N and the C=C stretching vibrations are expected to be prominent in the Raman spectrum. The symmetrical nature of the C≡N bond stretch makes it a particularly strong Raman scatterer. The C-Br stretch would also be observable. The analysis of related compounds by FT-Raman spectroscopy confirms the expected regions for these vibrations. uantwerpen.benih.gov

Table 4: Predicted Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (-C≡N) | Stretching | 2220 - 2240 | Strong |

| Alkene C=C | Stretching | 1640 - 1660 | Strong |

| Aromatic Ring | Ring Breathing | ~1000 | Strong |

| C-Br | Stretching | 500 - 650 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₁₀H₈BrN), the theoretical exact mass can be calculated. Given the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺˙ and any bromine-containing fragments, with two peaks of similar intensity separated by two mass units. echemi.com

While specific HRMS data for this compound is not publicly available, the expected monoisotopic mass would be calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N). This high-precision mass measurement would allow for the unambiguous confirmation of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

Expected HRMS Data for this compound:

| Ion Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [C₁₀H₈BrN]⁺ | 220.9840 | 222.9820 |

| [C₁₀H₉BrN]⁺ (M+H)⁺ | 221.9918 | 223.9898 |

This is a table of predicted values.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a specific parent ion and analyzing the resulting daughter ions. In an MS/MS experiment, the molecular ion of this compound would be isolated, subjected to collision-induced dissociation, and the resulting fragments detected.

The fragmentation of this compound would likely proceed through several key pathways, dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation patterns for similar structures include:

Loss of a bromine radical (•Br): This would result in a stable allylic cation, leading to a significant peak in the spectrum.

Cleavage of the benzylic C-C bond: This would generate fragments corresponding to the cyanophenylmethyl cation and the bromo-vinyl radical, or vice versa.

Loss of HBr: A common fragmentation pathway for bromoalkanes.

Fragmentation of the cyanophenyl group: Loss of HCN is a possibility.

The analysis of these fragmentation patterns would provide conclusive evidence for the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction

To perform single crystal X-ray diffraction, a high-quality single crystal of this compound would be required. While no published crystal structure for this specific compound is available, analysis of structurally related compounds allows for a discussion of the expected findings. For instance, the crystal structure of 2-Bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one reveals details about the conformation of the bromo-propenyl group and intermolecular interactions.

For this compound, a single crystal X-ray diffraction study would be expected to reveal:

The precise bond lengths and angles of the entire molecule.

The planarity of the phenyl ring and the vinyl group.

The conformation around the C-C single bonds.

The nature of intermolecular interactions in the crystal lattice, which could include hydrogen bonding, dipole-dipole interactions involving the cyano group, and halogen bonding involving the bromine atom.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-25 |

| β (°) | 90-110 (for monoclinic) |

| V (ų) | ~1000-1500 |

| Z | 4 |

This table presents hypothetical data based on typical values for similar organic molecules.

Powder X-ray Diffraction (PXRD) for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a key technique for the analysis of polycrystalline materials and is particularly important for studying polymorphism, the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties.

A PXRD study of a bulk powder sample of this compound would yield a diffraction pattern that serves as a unique "fingerprint" for its crystalline form. By comparing the PXRD patterns of different batches of the material prepared under various crystallization conditions (e.g., different solvents, temperatures), one could identify the existence of different polymorphs. Each polymorph would produce a distinct set of diffraction peaks at specific 2θ angles.

Chiroptical Spectroscopy for Stereochemical Assignment (if applicable)

The molecule this compound possesses a stereocenter at the second carbon of the propene chain, which is bonded to four different groups: a bromine atom, a hydrogen atom, a vinyl group (=CH₂), and a 3-cyanobenzyl group (-CH₂-C₆H₄-CN). Therefore, this compound can exist as a pair of enantiomers, (R)-2-Bromo-3-(3-cyanophenyl)-1-propene and (S)-2-Bromo-3-(3-cyanophenyl)-1-propene.

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the stereochemical assignment of chiral molecules. These techniques measure the differential absorption or rotation of plane-polarized light by a chiral sample.

If a sample of this compound were synthesized as a single enantiomer or if the enantiomers were separated, chiroptical spectroscopy could be used to:

Confirm the enantiomeric purity of the sample.

Determine the sign and magnitude of the specific rotation.

Potentially assign the absolute configuration (R or S) by comparing the experimental spectra with theoretical calculations or with data from structurally similar compounds with known absolute configurations.

A racemic mixture (a 1:1 mixture of both enantiomers) would be optically inactive and would not show a signal in chiroptical spectroscopy.

Theoretical and Computational Chemistry Studies on 2 Bromo 3 3 Cyanophenyl 1 Propene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic distribution and geometric parameters of molecules. wikipedia.org These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational efficiency. youtube.com This method calculates the electronic energy and other properties of a molecule based on its electron density. For 2-Bromo-3-(3-cyanophenyl)-1-propene, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G**++), can be utilized to determine a range of molecular properties. scispace.com

Key parameters that can be elucidated for this compound using DFT include:

Optimized Molecular Geometry: This provides the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. scispace.com

Molecular Electrostatic Potential (MEP): The MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into potential sites for chemical reactions. scispace.com

Table 1: Predicted Geometric and Electronic Properties of this compound from DFT Calculations (B3LYP/6-31G ++)**

| Property | Predicted Value |

| C=C Bond Length (propene) | ~1.34 Å |

| C-Br Bond Length | ~1.95 Å |

| C≡N Bond Length | ~1.15 Å |

| C-C-C Bond Angle (propene) | ~125° |

| HOMO Energy | Value in eV (e.g., -7.0 to -8.0 eV) |

| LUMO Energy | Value in eV (e.g., -1.0 to -2.0 eV) |

| HOMO-LUMO Gap | Value in eV (e.g., 5.0 to 7.0 eV) |

| Dipole Moment | Value in Debye (reflecting molecular polarity) |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Specific values would require dedicated DFT calculations for this compound.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. elsevierpure.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a greater computational expense than DFT. For a molecule like this compound, ab initio calculations can be employed to:

Benchmark DFT results: By comparing the geometries and energies obtained from methods like MP2 with those from various DFT functionals, the most appropriate DFT method for the system can be validated.

Investigate Electron Correlation Effects: Ab initio methods that include electron correlation, such as MP2 and CCSD(T), can offer a more refined understanding of the electronic structure, which is particularly important for systems with significant non-covalent interactions or complex electronic arrangements. elsevierpure.com

Calculate Accurate Thermochemical Properties: High-level ab initio methods are often used to compute precise heats of formation and other thermodynamic data. elsevierpure.com

Conformational Analysis and Potential Energy Surfaces

The flexibility of the single bonds in this compound allows for the existence of multiple conformational isomers. Conformational analysis aims to identify the stable conformers and the energy barriers for their interconversion. youtube.com This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy, thereby generating a potential energy surface (PES).

For this compound, key dihedral angles to consider for conformational analysis include the rotation around the C-C single bond connecting the phenyl ring to the propene moiety and the rotation around the C-C bond within the allyl group. The relative energies of the different conformers are influenced by a combination of steric hindrance and electronic interactions. For instance, in related allylbenzene systems, the orientation of the allyl group relative to the benzene (B151609) ring has been shown to be a critical factor in determining conformational stability. aip.org

The results of a conformational analysis can reveal the most populated conformer(s) at a given temperature, which is essential for interpreting experimental data and understanding the molecule's reactivity.

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation. arxiv.orgcore.ac.uk For this compound, the following spectroscopic data can be computationally predicted:

Vibrational Spectra (Infrared and Raman): By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), the vibrational frequencies and their corresponding intensities can be determined. researchgate.net These predicted spectra can aid in the assignment of experimental IR and Raman bands to specific molecular vibrations.

NMR Spectra: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. rsc.org These predictions are highly sensitive to the molecular conformation and can be used to confirm the dominant solution-phase structure. rsc.org

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. tandfonline.com This can provide insights into the electronic structure and chromophores within the molecule.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group Vibration | Predicted Wavenumber (cm⁻¹) |

| C≡N Stretch | ~2230 - 2250 |

| C=C Stretch (alkene) | ~1640 - 1660 |

| C-H Stretch (aromatic) | ~3000 - 3100 |

| C-H Stretch (alkene) | ~3050 - 3150 |

| C-Br Stretch | ~500 - 650 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can provide a detailed, step-by-step understanding of chemical reaction mechanisms, including the identification of intermediates and transition states. researchgate.net For this compound, a key reaction of interest is the electrophilic addition to the double bond.

The reaction of an electrophile (e.g., HBr) with the propene moiety would proceed through a carbocation intermediate. youtube.comlibretexts.orglibretexts.org Computational modeling can be used to determine the relative stabilities of the possible carbocation intermediates (i.e., addition of the electrophile to the terminal vs. the internal carbon of the double bond). The more stable carbocation will be formed preferentially, thus dictating the regioselectivity of the reaction.

A crucial aspect of reaction mechanism modeling is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. github.iofiveable.mewikipedia.orgucsb.edu Transition state theory is a fundamental concept in this regard. wikipedia.org Computational methods can be used to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For the electrophilic addition to this compound, the transition state would involve the partial formation of a new bond between the electrophile and one of the double-bonded carbons, and the partial breaking of the double bond. A key feature of a computationally located transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

By mapping the entire reaction pathway, from reactants through the transition state to the products, a comprehensive understanding of the reaction's thermodynamics and kinetics can be achieved.

Reaction Coordinate Analysis

Reaction coordinate analysis is a cornerstone of computational chemistry, providing a pathway to map the energetic landscape of a chemical reaction. This analysis identifies the minimum energy path, known as the intrinsic reaction coordinate (IRC), that connects reactants to products through a transition state. For a molecule like this compound, this analysis would be crucial in understanding its reactivity, particularly in reactions involving the allylic bromide or the propene double bond.

Detailed computational studies, often employing density functional theory (DFT), are utilized to explore the potential energy surface of a reaction. For instance, in a hypothetical nucleophilic substitution reaction involving this compound, the reaction coordinate would likely be defined by the breaking of the carbon-bromine bond and the formation of a new bond with the incoming nucleophile.

Illustrative Data from a Hypothetical Reaction Coordinate Analysis:

To provide a clearer understanding, the following table illustrates the type of data that would be generated from a reaction coordinate analysis for a hypothetical reaction of this compound with a nucleophile (Nu-).

| Point on IRC | C-Br Bond Distance (Å) | C-Nu Bond Distance (Å) | Relative Energy (kcal/mol) |

| Reactant Complex | 1.95 | 3.50 | 0.0 |

| Transition State | 2.25 | 2.10 | +15.2 |

| Product Complex | 3.80 | 1.45 | -5.8 |

Note: The data in this table is hypothetical and serves to illustrate the output of a reaction coordinate analysis.

This analysis would reveal the energy barrier (activation energy) of the reaction, providing critical information about its kinetics. Furthermore, the geometric parameters along the IRC would offer a detailed picture of the synchronous or asynchronous nature of bond-breaking and bond-forming events.

Molecular Dynamics Simulations for Dynamic Behavior

For this compound, MD simulations could be employed to study a variety of phenomena:

Conformational Analysis: The molecule possesses rotational freedom around the single bond connecting the phenyl ring and the propene group. MD simulations would reveal the preferred conformations and the energy barriers between them.

Solvation Effects: By simulating the compound in different solvents, one could investigate the structure of the solvation shell and its influence on the molecule's conformation and reactivity.

Intermolecular Interactions: In a condensed phase, MD simulations can elucidate the nature and strength of interactions between molecules of this compound, such as π-π stacking of the phenyl rings or dipole-dipole interactions involving the cyano and bromo groups.

Illustrative Data from a Hypothetical Molecular Dynamics Simulation:

The following table presents the kind of data that could be extracted from an MD simulation of this compound in a solvent like water.

| Simulation Time (ps) | Dihedral Angle (C-C-C-C) (°) | Distance to nearest Water (Å) |

| 0 | 120.5 | 3.2 |

| 50 | 115.2 | 3.5 |

| 100 | 125.8 | 3.1 |

| 150 | -118.9 | 3.4 |

| 200 | 122.3 | 3.3 |

Note: The data in this table is hypothetical and for illustrative purposes.

Analysis of the trajectory from an MD simulation provides valuable insights into the flexibility of the molecule and how it interacts with its environment at an atomistic level. These simulations are instrumental in bridging the gap between the static picture of molecular structure and the dynamic reality of chemical processes.

Mechanistic Investigations of Reactions Involving 2 Bromo 3 3 Cyanophenyl 1 Propene

Kinetic Studies for Reaction Rate Determination

Kinetic studies are a cornerstone of mechanistic investigation, providing quantitative data on how the concentration of reactants, catalysts, and the reaction environment influence the rate of a chemical transformation. For 2-Bromo-3-(3-cyanophenyl)-1-propene, nucleophilic substitution reactions are of primary interest. These can proceed through several pathways, most notably the Sₙ2 (bimolecular nucleophilic substitution) and Sₙ2' (bimolecular nucleophilic substitution with allylic rearrangement) mechanisms. youtube.comyoutube.comacs.org

The rate of these reactions is typically found to be dependent on the concentrations of both the substrate and the nucleophile, leading to a second-order rate law: Rate = k[Substrate][Nucleophile]. ias.ac.inmasterorganicchemistry.com The presence of the 3-cyanophenyl group is expected to influence the reaction rate. The cyano group is strongly electron-withdrawing, which can affect the electrophilicity of the carbon atoms in the allylic system. This electronic effect can modulate the relative rates of the Sₙ2 and Sₙ2' pathways.

To illustrate how kinetic data can be used to probe these mechanisms, consider a hypothetical study on the reaction of this compound with a soft nucleophile, such as the azide (B81097) ion (N₃⁻), in a polar aprotic solvent like dimethylformamide (DMF). The reaction could potentially yield two products: the direct substitution product (Sₙ2) and the rearranged product (Sₙ2').

Hypothetical Kinetic Data for the Reaction of this compound with Azide

| Experiment | [Substrate] (M) | [N₃⁻] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |

In this illustrative data set, doubling the concentration of either the substrate or the nucleophile doubles the initial reaction rate, which is consistent with a second-order rate law. Further kinetic studies could involve varying the solvent polarity or the nature of the nucleophile to build a more comprehensive understanding of the reaction mechanism. For instance, a study of various substituted anilines reacting with allyl bromide showed that electron-donating groups on the nucleophile increase the reaction rate. ias.ac.in

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique for tracing the path of atoms throughout a chemical reaction, providing direct evidence for proposed mechanisms. researchgate.netnumberanalytics.comias.ac.in In the case of this compound, deuterium (B1214612) (²H) or carbon-13 (¹³C) labeling can be employed to distinguish between the Sₙ2 and Sₙ2' pathways.

For example, the substrate could be synthesized with a ¹³C label at the C1 position (the CH₂=C(Br)- carbon). If the reaction proceeds exclusively via the Sₙ2 mechanism, the nucleophile will attack the C2 carbon, and the ¹³C label will remain at the C1 position in the product. Conversely, if the Sₙ2' mechanism is operative, the nucleophile attacks the C3 carbon (the -CH₂-Ar carbon), leading to a shift of the double bond and the ¹³C label appearing at a different position in the rearranged product.

Another approach is to use the kinetic isotope effect (KIE). By replacing a hydrogen atom at a specific position with deuterium, one can determine if the C-H bond at that position is broken in the rate-determining step of the reaction. For instance, deuterating the methylene (B1212753) group (C3) could reveal its involvement in the transition state of the Sₙ2' reaction. A significant primary KIE (kH/kD > 2) would suggest that the C-H bond at this position is being broken or formed in the rate-determining step. numberanalytics.com

Intermediate Identification and Trapping

The direct observation or trapping of reaction intermediates provides compelling evidence for a particular mechanistic pathway. While concerted reactions like the Sₙ2 and Sₙ2' mechanisms proceed through a high-energy transition state rather than a stable intermediate, under certain conditions, stepwise pathways involving intermediates such as carbocations may compete. numberanalytics.com

For this compound, the formation of an allylic carbocation could be promoted by using a poor nucleophile in a polar, ionizing solvent. The presence of the 3-cyanophenyl group, being electron-withdrawing, would destabilize a carbocation at the benzylic position (C3), making an Sₙ1-type mechanism less likely compared to substrates with electron-donating groups. However, the potential for a delocalized allylic cation still exists.

Techniques for identifying such intermediates include:

Spectroscopic Observation: In some cases, intermediates can be observed directly using spectroscopic methods like NMR or UV-Vis spectroscopy at low temperatures to slow down the reaction.

Trapping Experiments: A highly reactive species, known as a trapping agent, can be added to the reaction mixture to intercept the intermediate and form a stable, characterizable product. For example, a suspected carbocation intermediate could be trapped by a nucleophilic solvent or added halide ions.

Stereochemical Analysis of Reaction Products

The stereochemical outcome of a reaction provides critical insights into the mechanism. numberanalytics.com If a reaction occurs at a chiral center, the stereochemistry of the product (inversion, retention, or racemization) can help to distinguish between different mechanistic pathways.

For this compound, the C2 carbon is a prochiral center. To perform a meaningful stereochemical analysis, a derivative with a chiral center would be necessary, for instance, by introducing a substituent at the C1 or C3 position that makes the C2 carbon stereogenic.

Assuming a chiral derivative is used, the following outcomes would be expected:

Sₙ2 Mechanism: This pathway involves a backside attack by the nucleophile, leading to an inversion of the configuration at the chiral center. masterorganicchemistry.comkhanacademy.org

Sₙ2' Mechanism: The stereochemical outcome of the Sₙ2' reaction can be either syn or anti, depending on whether the nucleophile attacks the double bond on the same side or the opposite side as the leaving group. nih.gov

Sₙ1 Mechanism: If a planar carbocation intermediate is formed, the nucleophile can attack from either face, leading to a racemic mixture of products (both retention and inversion of configuration). youtube.com

The stereochemistry of radical allylic substitution is also a significant area of study, where the nature of the radical species and substituents on the allylic system can influence the stereochemical outcome. numberanalytics.com

Computational Support for Mechanistic Postulations

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing detailed information about transition state structures, reaction energy profiles, and the electronic properties of reactants and intermediates. researchgate.netrsc.orgrsc.org For this compound, density functional theory (DFT) calculations could be employed to:

Model Reaction Pathways: The energy profiles for the Sₙ2 and Sₙ2' reactions can be calculated to determine the activation barriers for each pathway. The pathway with the lower activation energy would be predicted to be the major reaction channel.

Visualize Transition States: The geometries of the transition states for both the Sₙ2 and Sₙ2' reactions can be optimized. This would provide a detailed picture of the bond-forming and bond-breaking processes. For example, in the Sₙ2' transition state, the angle of nucleophilic attack and the extent of double bond migration could be determined.

Analyze Electronic Effects: Computational methods can quantify the electronic influence of the 3-cyanophenyl group on the reactivity of the allylic system. This would help to rationalize the observed regioselectivity and reaction rates.

By combining the insights from these various mechanistic investigation techniques, a comprehensive and scientifically rigorous understanding of the chemical reactivity of this compound can be achieved.

Applications of 2 Bromo 3 3 Cyanophenyl 1 Propene in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecular Architectures

The utility of 2-Bromo-3-(3-cyanophenyl)-1-propene as a foundational element for constructing intricate molecules lies in its capacity to participate in a variety of powerful carbon-carbon bond-forming reactions. The vinyl bromide group is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions enable the precise and efficient formation of new bonds, paving the way for the assembly of complex structures from simpler precursors.

While specific examples detailing the use of this compound are not extensively documented in publicly available research, the reactivity of the vinyl bromide moiety is well-established. It can readily undergo reactions such as the Suzuki-Miyaura coupling with boronic acids, the Heck reaction with alkenes, and the Sonogashira coupling with terminal alkynes. These methodologies allow for the introduction of a wide array of substituents at the bromine-bearing carbon, leading to the generation of diverse and complex molecular frameworks. The cyano group and the phenyl ring also offer sites for further functionalization, adding to the compound's versatility.

Role in the Synthesis of Advanced Organic Scaffolds

The development of novel organic scaffolds, which form the core structures of new pharmaceuticals and functional materials, is a critical area of chemical research. This compound serves as a valuable precursor for the synthesis of various heterocyclic and carbocyclic ring systems. The presence of both an electrophilic center (the carbon bearing the bromine) and a π-system (the double bond and the aromatic ring) allows it to participate in a range of cyclization reactions.

One important class of reactions is cycloaddition, where the double bond of the propene unit can react with various dienes or 1,3-dipoles to form cyclic structures. For instance, [3+2] cycloaddition reactions are a powerful tool for the synthesis of five-membered rings. While direct examples with this compound are not readily found, analogous compounds are known to participate in such transformations. Furthermore, the strategic placement of the cyano group can influence the electronic properties of the molecule, potentially directing the regioselectivity and stereoselectivity of these cycloaddition reactions. The synthesis of substituted quinolines, an important heterocyclic scaffold in medicinal chemistry, can be achieved through the cyclization of appropriately substituted anilines with α,β-unsaturated ketones, a transformation for which derivatives of this compound could serve as precursors.

Precursor in Materials Science (e.g., Polymer Chemistry, Optoelectronic Materials)

In the realm of materials science, this compound holds promise as a monomer for the synthesis of functional polymers. The vinyl group can participate in polymerization reactions, while the bromo and cyano functionalities can be retained in the polymer side chains, imparting specific properties to the resulting material. These functional groups can be used to tune the polymer's solubility, thermal stability, and electronic characteristics.

The synthesis of conjugated polymers, which are essential for applications in optoelectronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often relies on monomers containing aryl halides that can undergo cross-coupling polymerization. While specific polymerization studies of this compound are not detailed in the literature, its structure is analogous to monomers used in the synthesis of such advanced materials. The presence of the cyanophenyl group is particularly relevant for optoelectronic applications, as it is an electron-withdrawing group that can influence the electronic band gap and charge transport properties of the resulting polymer.

The general synthetic routes to such functional polymers often involve palladium-catalyzed polycondensation reactions, such as Suzuki or Stille type couplings, where the bromine atom of the monomer would serve as a reactive handle.

Development of Novel Synthetic Methodologies

The unique reactivity of this compound also makes it a valuable substrate for the development of new synthetic methods. The presence of multiple reactive sites allows for the exploration of selective and orthogonal transformations. For example, developing conditions that allow for the selective reaction of the vinyl bromide in the presence of the benzylic position, or vice versa, would represent a significant methodological advancement.

Palladium-catalyzed reactions are a prime area for such methodological development. Optimizing reaction conditions, including the choice of palladium catalyst, ligands, base, and solvent, can lead to highly efficient and selective transformations of this compound. For instance, the development of a highly regioselective Heck reaction with this substrate would provide a powerful tool for the synthesis of substituted 1,3-dienes. Similarly, exploring its reactivity in less common coupling reactions could open up new avenues for the synthesis of novel compounds. The development of efficient methods for the cyanation of aryl halides using palladium catalysts is an active area of research, and while this compound already contains a cyano group, its bromo-substituted framework could be used to test and refine such methodologies.

Below is a table summarizing the key properties of the compound:

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 731772-71-7 |

| Molecular Formula | C10H8BrN |

| Molecular Weight | 222.08 g/mol |

| Alternate Name | 3-(2-Bromoprop-2-en-1-yl)benzonitrile |

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of 2-bromo-3-(3-cyanophenyl)-1-propene is a cornerstone of its application in organic synthesis. The presence of both an allylic bromide and a cyano-substituted phenyl ring offers multiple sites for chemical modification. Future research will undoubtedly delve into the exploration of novel catalytic systems to exploit this reactivity with greater precision and efficiency.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. acs.orgnih.govnih.gov While these methods are well-established, the development of new phosphine (B1218219) ligands and palladium precatalysts continues to push the boundaries of their applicability. organic-chemistry.orgresearchgate.net For a substrate like this compound, which contains an electron-withdrawing cyano group, the design of ligands that can promote efficient oxidative addition and reductive elimination will be crucial. Research into sterically hindered and electron-rich phosphine ligands, such as biarylphosphines, could lead to catalyst systems with enhanced activity and selectivity for the coupling of this and similar challenging substrates. nsf.govrsc.org

Beyond traditional palladium catalysis, the application of other transition metals like nickel is a burgeoning area of interest. nih.gov Nickel catalysts offer the potential for lower cost and unique reactivity profiles. Investigating nickel-catalyzed cross-coupling reactions of this compound could provide alternative and more sustainable routes to a variety of derivatives.

Furthermore, the direct functionalization of the allylic C-H bonds presents an atom-economical alternative to traditional cross-coupling reactions that rely on the pre-functionalized bromide. nih.govrsc.orgnih.gov Metallaphotoredox catalysis, which combines transition metal catalysis with photoredox catalysis, has emerged as a powerful strategy for activating C-H bonds under mild conditions. rsc.org Future work could explore the use of iridium or other photocatalysts in combination with a transition metal to achieve direct arylation, alkylation, or amination at the allylic position of derivatives of this compound. rsc.orgnih.gov

A summary of potential catalytic transformations for this compound is presented in Table 1.

| Reaction Type | Potential Coupling Partner | Catalyst System | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acids/esters | Palladium/Phosphine Ligand | Aryl-substituted derivatives |

| Heck Reaction | Alkenes | Palladium/Base | Alkenyl-substituted derivatives |

| Sonogashira Coupling | Terminal alkynes | Palladium/Copper Co-catalyst | Alkynyl-substituted derivatives |

| Buchwald-Hartwig Amination | Amines | Palladium/Phosphine Ligand | Amino-substituted derivatives |

| Allylic C-H Functionalization | Various nucleophiles | Metallaphotoredox Catalysis | Directly functionalized derivatives |

Investigation of Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. ucsb.edu Future research on this compound will likely prioritize the development of more sustainable and environmentally benign synthetic methods.

One area of focus will be the use of greener solvents. Traditional organic solvents often pose environmental and health risks. The exploration of alternative reaction media, such as water, ionic liquids, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), is a key aspect of green chemistry. nih.govrsc.orgrsc.org For instance, performing palladium-catalyzed cross-coupling reactions of this compound in aqueous micellar solutions or ionic liquids could reduce solvent waste and facilitate catalyst recycling. acs.orgnih.govacs.orgliv.ac.ukaudreyli.com Ionic liquids, which are salts that are liquid at or near room temperature, can act as both the solvent and a stabilizer for the catalyst, often leading to enhanced reactivity and selectivity. nih.govacs.orgliv.ac.uknih.gov